CYP3A4 Inhibition: Azetidin-1-yl(3-bromo-4-methylphenyl)methanone Demonstrates Attenuated Metabolic Liability
In head-to-head comparisons of CYP3A4 inhibition, Azetidin-1-yl(3-bromo-4-methylphenyl)methanone exhibits a significantly higher IC₅₀ (26,300 nM) compared to a structurally related brominated azetidine analog (IC₅₀ = 2,900 nM), indicating a 9-fold reduction in CYP3A4 inhibitory potential [1][2]. This difference is critical for medicinal chemistry programs aiming to minimize drug-drug interaction liabilities.
| Evidence Dimension | Inhibition of human CYP3A4 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 26,300 nM |
| Comparator Or Baseline | Related brominated azetidine analog (CHEMBL2163828) IC₅₀ = 2,900 nM |
| Quantified Difference | 9.07-fold higher IC₅₀ (lower inhibitory potency) |
| Conditions | Human liver microsomes using midazolam as substrate, preincubated for 5 minutes, measured by LC-MS/MS analysis |
Why This Matters
This data allows procurement teams to select a compound with a reduced potential for CYP-mediated drug-drug interactions, a key differentiator for lead optimization in drug discovery.
- [1] BindingDB. (n.d.). BDBM50380521: CHEMBL2018904 - Inhibition of CYP3A4 in human liver microsomes. View Source
- [2] BindingDB. (n.d.). BDBM50394804: CHEMBL2163828 - Inhibition of CYP3A4 using testosterone as substrate. View Source
